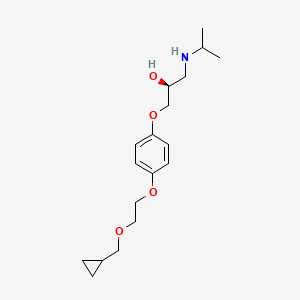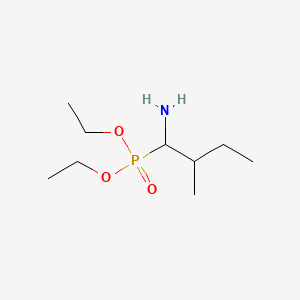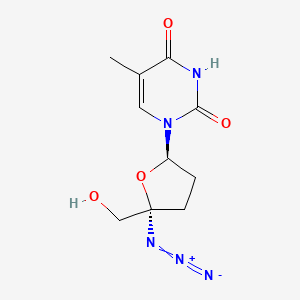
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of 280.2798 g/mol . . This compound is often used in various chemical analyses and research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of 3,3-dimethyl-2-butanone (pinacolone) with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst . The reaction proceeds as follows:
3,3-Dimethyl-2-butanone+2,4-Dinitrophenylhydrazine→2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into hydrazines and other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include oximes, hydrazines, and substituted derivatives, which have applications in different fields of chemistry and industry.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of carbonyl compounds.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. It acts as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the formation of stable complexes, which are useful in various analytical and synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-butanone 2,4-dinitrophenylhydrazone: Similar in structure but with a methyl group instead of a dimethyl group.
2-Butanone, (2,4-dinitrophenyl)hydrazone: Lacks the dimethyl substitution.
Uniqueness
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
964-53-4 |
|---|---|
Molekularformel |
C12H16N4O4 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
N-(3,3-dimethylbutan-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H16N4O4/c1-8(12(2,3)4)13-14-10-6-5-9(15(17)18)7-11(10)16(19)20/h5-7,14H,1-4H3 |
InChI-Schlüssel |
OMNJXFSXEYYSRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



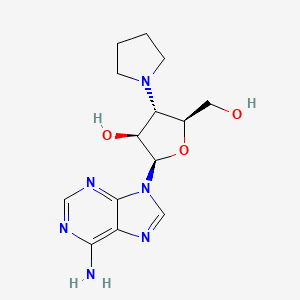
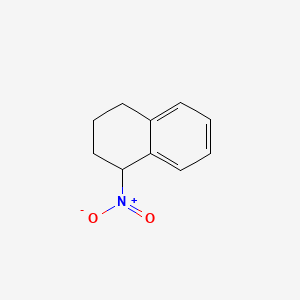
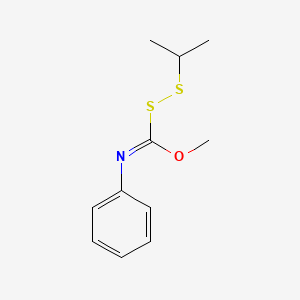

![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)
